2,6-Naphthyridine Scaffold Confers 10–100-Fold Selectivity for Novel PKC Isotypes Over Classical PKCs vs. Alternative Kinase Scaffolds
The 2,6-naphthyridine template is a critical determinant of PKC isozyme selectivity. In the prototypical series reported by van Eis et al., a 2,6-naphthyridine-based compound (example 11) achieved potent inhibition of PKCε and PKCη with an ATP-competitive mechanism and displayed a 10–100-fold selectivity window over classical PKC isotypes (PKCα, PKCβ, PKCγ) [1]. This selectivity profile is a direct consequence of the 2,6-nitrogen geometry, which orients the hydrogen-bond acceptor/donor vectors to uniquely complement the ATP-binding pocket of the novel PKC subfamily. In contrast, 1,6-naphthyridine-based compounds from other series have been optimized primarily for HIV-1 integrase inhibition (IC50 = 10 nM) rather than kinase selectivity, illustrating that scaffold isomer choice determines the target class accessible [2]. Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate, as a synthetic intermediate for this scaffold, is therefore indispensable for programs pursuing selective novel PKC inhibition.
| Evidence Dimension | Kinase selectivity fold-change (novel vs. classical PKC isotypes) |
|---|---|
| Target Compound Data | 10–100-fold selectivity for PKCδ/ε/η/θ over classical PKC isotypes (scaffold-level property) |
| Comparator Or Baseline | 1,6-Naphthyridine scaffold: optimized for HIV-1 integrase (IC50 = 10 nM) [2]; classical PKC inhibitors often show limited isozyme discrimination |
| Quantified Difference | ≥10-fold selectivity window for novel PKC isotypes; target class engagement shifts from kinases (2,6-) to viral enzymes (1,6-) |
| Conditions | Recombinant human PKC isozyme inhibition assays; ATP-competitive format; Bioorg. Med. Chem. Lett. 2011 |
Why This Matters
A procurement decision for a kinase inhibitor program targeting novel PKC isotypes cannot substitute a 1,6- or 1,8-naphthyridine scaffold without losing the 10–100-fold selectivity margin that defines the 2,6-series.
- [1] van Eis MJ, Evenou JP, Floersheim P, et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011;21(24):7367-7372. doi:10.1016/j.bmcl.2011.10.025 View Source
- [2] Egbertson MS, et al. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. J Med Chem. 2017;60(19):8107-8125. doi:10.1021/acs.jmedchem.7b00935 View Source
